molecular formula C19H35N5O4 B14198207 L-Prolyl-L-leucylglycyl-L-isoleucinamide CAS No. 846021-82-7

L-Prolyl-L-leucylglycyl-L-isoleucinamide

Cat. No.: B14198207
CAS No.: 846021-82-7
M. Wt: 397.5 g/mol
InChI Key: KAVRSQMWXNUUTM-YXWQFLTLSA-N
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Description

L-Prolyl-L-leucylglycyl-L-isoleucinamide is a tetrapeptide comprising the amino acids proline (Pro), leucine (Leu), glycine (Gly), and isoleucine (Ile), with an amide group at the C-terminus. Proline’s cyclic structure confers conformational rigidity, while glycine enhances flexibility, making this compound distinct in its balance of stability and adaptability.

Properties

CAS No.

846021-82-7

Molecular Formula

C19H35N5O4

Molecular Weight

397.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H35N5O4/c1-5-12(4)16(17(20)26)24-15(25)10-22-18(27)14(9-11(2)3)23-19(28)13-7-6-8-21-13/h11-14,16,21H,5-10H2,1-4H3,(H2,20,26)(H,22,27)(H,23,28)(H,24,25)/t12-,13-,14-,16-/m0/s1

InChI Key

KAVRSQMWXNUUTM-YXWQFLTLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucylglycyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Prolyl-L-leucylglycyl-L-isoleucinamide with structurally or functionally related peptides, based on molecular features, sequence variations, and inferred biological activity:

Compound Molecular Formula Molecular Weight Key Structural Features Biological Notes
This compound (Pro-Leu-Gly-Ile-NH₂) C₂₀H₃₅N₅O₅ ~437.5 g/mol Linear tetrapeptide with Pro-Leu-Gly-Ile sequence; terminal amidation. Hypothesized to influence neuropeptide pathways due to Pro-Gly motifs .
Prolyl-tyrosyl-prolyl-phenylalanyl-valyl-glutamyl-prolyl-isoleucinamide C₄₈H₆₈N₁₀O₁₃ ~1025.1 g/mol Extended linear peptide with Pro-Tyr-Pro-Phe-Val-Glu-Pro-Ile sequence; multiple Pro residues. Likely involved in hormonal signaling; Tyr and Phe residues suggest receptor binding .
N-Acetyl-L-tyrosyl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-isoleucinamide C₄₀H₅₀N₆O₈ 742.86 g/mol Acetylated N-terminus; aromatic (Tyr, Phe) and hydrophobic (Ile) residues. Enhanced metabolic stability due to acetylation; potential agonist/antagonist activity .
Cyclo(Leucyl-prolyl) C₁₁H₁₈N₂O₂ 210.27 g/mol Cyclic dipeptide with Leu-Pro linkage. Improved conformational stability; common in microbial secondary metabolites .
N-Propyl L-Z-isoleucinamide C₁₇H₂₆N₂O₃ 306.39 g/mol Non-peptidic derivative with propyl and Z-configuration isoleucinamide. Research chemical for chiral synthesis; lacks peptide backbone .

Key Comparative Insights:

Sequence Length and Complexity :

  • This compound’s shorter sequence (4 residues) contrasts with larger analogs like Prolyl-tyrosyl-prolyl-phenylalanyl-valyl-glutamyl-prolyl-isoleucinamide (8 residues), which may exhibit higher target specificity but reduced bioavailability .
  • Cyclic peptides (e.g., cyclo(Leucyl-prolyl)) demonstrate enhanced enzymatic resistance compared to linear counterparts .

Functional Group Modifications :

  • Terminal amidation (as in this compound) is common in bioactive peptides to mimic natural hormone structures (e.g., oxytocin, vasopressin) .
  • Acetylation (e.g., N-Acetyl-L-tyrosyl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-isoleucinamide) improves membrane permeability and prolongs half-life .

Biological Implications: Proline-rich sequences (e.g., Pro-Leu-Gly-Ile-NH₂) are associated with modulating dopamine receptors or collagen-binding domains, while aromatic residues (Tyr, Phe) enhance receptor affinity . Non-peptidic analogs (e.g., N-Propyl L-Z-isoleucinamide) bypass proteolytic degradation but lack native peptide interactions .

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